molecular formula C12H13N3O B1347382 6-(4-Methoxyphenyl)-2-methylpyrimidin-4-amine CAS No. 88614-06-6

6-(4-Methoxyphenyl)-2-methylpyrimidin-4-amine

Cat. No.: B1347382
CAS No.: 88614-06-6
M. Wt: 215.25 g/mol
InChI Key: HNASNFXTZJHGEG-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84005. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

6-(4-Methoxyphenyl)-2-methylpyrimidin-4-amine is a compound that has been explored in various synthetic and chemical transformation studies. It is part of a broader category of pyrimidine derivatives that have been synthesized for various applications, including the exploration of their chemical reactivity and potential biological activities. For instance, the synthesis of new visnagen and khellin furochromone pyrimidine derivatives demonstrated the chemical versatility of pyrimidine compounds. These compounds were evaluated for their analgesic and anti-inflammatory activities, highlighting the potential of pyrimidine derivatives in medicinal chemistry (Abu‐Hashem & Youssef, 2011).

Molecular Structure and Interaction Studies

Studies on the hydrogen bonding and molecular structure of pyrimidine derivatives, including this compound, have provided insights into their molecular interactions and the role these play in their chemical and biological properties. For example, investigations into hydrogen bonding in specific pyrimidine derivatives revealed detailed insights into their molecular arrangements and potential interactions, which could be relevant in the design of new compounds with desired properties (Glidewell, Low, Melguizo, & Quesada, 2003).

Catalysis and Synthetic Applications

Pyrimidine derivatives have also been used in catalysis and as intermediates in synthetic applications. For instance, nano-catalysts based on pyrimidine structures have been developed for the synthesis of other compounds, demonstrating the utility of pyrimidine derivatives in facilitating chemical reactions. These studies not only showcase the chemical utility of such compounds but also pave the way for the development of new catalytic processes (Goudarziafshar, Moosavi‐Zare, & Khazael, 2021).

Bioactive Compound Synthesis

The versatility of this compound and related pyrimidine derivatives extends to the synthesis of bioactive compounds. Research in this area explores the potential of pyrimidine derivatives as scaffolds for developing new drugs with anti-inflammatory, analgesic, and other therapeutic activities. The synthesis and evaluation of these compounds provide valuable information for drug discovery and development processes (Farouk, Ibrahim, & El-Gohary, 2021).

Properties

IUPAC Name

6-(4-methoxyphenyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-14-11(7-12(13)15-8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNASNFXTZJHGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292590
Record name 6-(4-methoxyphenyl)-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88614-06-6
Record name NSC84005
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84005
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(4-methoxyphenyl)-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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